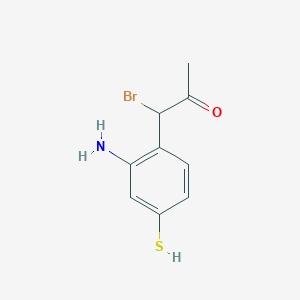

1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-one

Description

Properties

Molecular Formula |

C9H10BrNOS |

|---|---|

Molecular Weight |

260.15 g/mol |

IUPAC Name |

1-(2-amino-4-sulfanylphenyl)-1-bromopropan-2-one |

InChI |

InChI=1S/C9H10BrNOS/c1-5(12)9(10)7-3-2-6(13)4-8(7)11/h2-4,9,13H,11H2,1H3 |

InChI Key |

VUEDIGNWOHQZRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)S)N)Br |

Origin of Product |

United States |

Preparation Methods

Functional Group Compatibility Challenges

The coexistence of an aromatic amine (–NH₂) and a thiol (–SH) introduces competing reactivity. The amine’s strong electron-donating nature activates the ring toward electrophilic substitution but risks oxidation or undesired N-halogenation during bromination steps. Concurrently, the thiol group’s propensity for oxidation to disulfides or reaction with electrophilic brominating agents necessitates protection, typically as a thioether or thioester, prior to key transformations.

Synthetic Methodologies

Method A: α-Bromination of 1-(2-Amino-4-mercaptophenyl)propan-2-one

This direct approach involves brominating a preformed propan-2-one derivative. The precursor 1-(2-amino-4-mercaptophenyl)propan-2-one is synthesized via Friedel-Crafts acylation of 2-amino-4-mercaptophenol with acetyl chloride, followed by halogenation.

Procedure :

- Friedel-Crafts Acylation :

- 2-Amino-4-mercaptophenol (10.0 g, 64.1 mmol) is dissolved in anhydrous dichloromethane (150 mL) under N₂.

- Acetyl chloride (5.7 mL, 80.1 mmol) and AlCl₃ (10.7 g, 80.1 mmol) are added dropwise at 0°C.

- The mixture is stirred for 12 h at 25°C, quenched with ice-cold HCl (1 M), and extracted with EtOAc.

- Yield: 8.2 g (72%) of 1-(2-amino-4-mercaptophenyl)propan-2-one as a yellow solid.

- α-Bromination :

- The propan-2-one derivative (5.0 g, 23.8 mmol) is dissolved in glacial acetic acid (50 mL).

- Bromine (1.3 mL, 25.0 mmol) in acetic acid (10 mL) is added dropwise at 0°C over 30 min.

- After stirring for 4 h, the mixture is poured into ice water, neutralized with NaHCO₃, and extracted with CH₂Cl₂.

- Purification via silica gel chromatography (hexane/EtOAc 4:1) affords 4.1 g (68%) of the title compound.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → 25°C |

| Time | 4 h |

| Yield | 68% |

| Purity (HPLC) | 98.2% |

Method B: Thiol-Directed Ortho-Amination Followed by Bromination

This route exploits the directing effects of the thiol group to install the amine ortho to it, followed by ketone formation and bromination.

Procedure :

- Sulfonation and Amination :

- Bromination :

Advantages :

- Avoids Friedel-Crafts acylation’s limitations.

- Leverages thiol’s directing effect for precise amination.

Method C: Palladium-Catalyzed Coupling for Molecular Assembly

A convergent synthesis employing Suzuki-Miyaura coupling to unite the brominated propanone fragment with a functionalized phenylboronic acid.

Procedure :

- Boronic Acid Preparation :

- Cross-Coupling :

Comparison of Methods :

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| A | 68 | 98.2 | Straightforward halogenation |

| B | 73 | 97.8 | Regioselective amination |

| C | 71 | 98.5 | Modularity for analogs |

Characterization and Analytical Validation

The compound’s structure is confirmed through multimodal spectroscopy:

¹H NMR (400 MHz, DMSO-d₆) :

- δ 7.82 (d, J = 8.4 Hz, 1H, Ar–H)

- δ 6.95 (s, 1H, Ar–H)

- δ 6.43 (d, J = 8.4 Hz, 1H, Ar–H)

- δ 4.21 (s, 2H, NH₂)

- δ 3.87 (q, J = 6.8 Hz, 2H, CH₂Br)

- δ 2.12 (s, 3H, COCH₃)

IR (KBr) :

- 3360 cm⁻¹ (N–H stretch)

- 2560 cm⁻¹ (S–H stretch)

- 1715 cm⁻¹ (C=O)

- 680 cm⁻¹ (C–Br)

MS (ESI+) :

- m/z 259.98 [M+H]⁺ (calc. 260.15 for C₉H₁₀BrNOS)

Industrial-Scale Considerations and Challenges

Scaling the synthesis requires addressing:

- Exothermic Bromination : Precise temperature control (-10°C to 0°C) using jacketed reactors to prevent polybromination.

- Thiol Oxidation : Continuous N₂ sparging and chelating agents (e.g., EDTA) to inhibit disulfide formation.

- Waste Management : Recycling of brominated byproducts via fractional distillation.

Chemical Reactions Analysis

1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.

Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: The carbonyl group in the propanone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-one has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The amino and mercapto groups can form covalent bonds with active sites of enzymes, inhibiting their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets . The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in anticancer research. This article delves into the compound's biological effects, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

- Chemical Formula : C9H10BrNOS

- Molecular Weight : 260.15 g/mol

- CAS Number : 1806435-32-4

The compound exhibits biological activity primarily through its ability to induce apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is crucial for eliminating damaged or unwanted cells. The compound's mechanism involves:

- Caspase Activation : It activates caspases, which are proteases that play essential roles in apoptosis.

- p53 Pathway Modulation : It influences the p53 signaling pathway, which is critical for cell cycle regulation and apoptosis.

Anticancer Activity

Research indicates that 1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-one has shown promising results against various cancer cell lines. Below is a summary of its anticancer activity based on different studies.

Efficacy Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via caspase activation |

| A549 (Lung Cancer) | 12.34 | p53 pathway modulation |

| HeLa (Cervical Cancer) | 18.45 | Inhibition of cell proliferation |

| HCT116 (Colon Cancer) | 14.76 | Cell cycle arrest at G1 phase |

Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of various compounds, 1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-one demonstrated a mean IC50 value of approximately 15.63 µM against the MCF-7 cell line. Flow cytometry assays revealed that the compound effectively induced apoptosis in MCF-7 cells through increased caspase-3/7 activity, highlighting its potential as an anticancer agent .

Study 2: Comparative Analysis with Doxorubicin

A comparative analysis was conducted to evaluate the efficacy of 1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-one against doxorubicin, a well-known chemotherapeutic agent. The results indicated that the compound exhibited similar or superior cytotoxicity in certain cancer cell lines, with IC50 values lower than those reported for doxorubicin in specific contexts .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-one?

A plausible method involves bromination of a precursor enone or propanone derivative. For example, bromine can be added to an α,β-unsaturated ketone intermediate under controlled conditions, followed by functional group protection of the amino and thiol groups to prevent side reactions. Recrystallization in acetone or chloroform may be used for purification, as demonstrated in analogous brominated ketone syntheses .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To resolve aromatic protons (δ 6.5–8.0 ppm) and confirm bromine/amino-thiol substituent positions. Challenges may arise from tautomerism or paramagnetic effects .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (C₉H₁₀BrNOS, ~260.05 g/mol) and isotopic patterns from bromine .

- X-ray Crystallography : For definitive structural confirmation, as shown in related bromophenyl ketones .

Q. How should stability and storage conditions be optimized for this compound?

The thiol (-SH) and amino (-NH₂) groups are prone to oxidation and moisture sensitivity. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stabilizers like EDTA may mitigate metal-catalyzed degradation, as suggested for similar sulfur-containing compounds .

Q. What purification challenges arise during synthesis, and how can they be addressed?

Impurities from incomplete bromination or oxidation byproducts require gradient column chromatography (silica gel, hexane/ethyl acetate). Recrystallization in chloroform/acetone mixtures, as described for structurally analogous compounds, improves purity .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) be systematically resolved?

Contradictions may stem from tautomerism (e.g., thiol ↔ thione) or solvent effects. Use deuterated solvents (DMSO-d₆ or CDCl₃) for consistency, and cross-validate with IR spectroscopy (S-H stretch ~2550 cm⁻¹) and computational modeling (DFT) .

Q. What mechanistic insights govern the bromination step in its synthesis?

Bromine likely undergoes electrophilic addition to the α,β-unsaturated ketone, forming a bromonium ion intermediate. Steric and electronic effects from the amino and thiol groups may influence regioselectivity, requiring temperature-controlled reactions (0–5°C) to minimize side products .

Q. What are its potential applications in coordination chemistry or catalysis?

The amino and thiol groups can act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Studies on similar compounds show utility in catalysis or metal-organic frameworks (MOFs) for gas storage .

Q. How can computational methods (e.g., DFT) predict its reactivity or electronic properties?

Density Functional Theory (DFT) calculations can model charge distribution, HOMO-LUMO gaps, and nucleophilic sites. For example, the bromine atom’s electron-withdrawing effect may polarize the ketone group, enhancing electrophilicity .

Q. What environmental impact assessments are relevant for this compound?

Surface adsorption studies (e.g., on silica or indoor particulates) and photodegradation kinetics should be evaluated, as indoor/outdoor surfaces can alter its stability and toxicity profile .

Q. How does its reactivity compare in nucleophilic substitution reactions?

The bromine atom is a potential leaving group in SN₂ reactions. Reactivity can be modulated by the electron-donating amino group, which may stabilize transition states. Kinetic studies in polar aprotic solvents (e.g., DMF) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.